
2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline is a chemical compound with the molecular formula C13H14ClNO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline typically involves the chlorination of a quinoline precursor followed by methoxylation and methylation reactions. One common synthetic route starts with the chlorination of 5,8-dimethoxy-3,4-dimethylquinoline using thionyl chloride or phosphorus pentachloride under reflux conditions . The reaction is followed by purification steps such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and methoxylation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the environmental impact and production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, anticancer, and antimicrobial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5,8-dimethoxy-4-methylquinoline
- 2-Chloro-6,7-dimethoxy-4-methylquinoline
- 4-Chloro-8-methoxy-2-methylquinoline
- 5-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
Uniqueness
2-Chloro-5,8-dimethoxy-3,4-dimethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
58868-28-3 |
|---|---|
Molekularformel |
C13H14ClNO2 |
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
2-chloro-5,8-dimethoxy-3,4-dimethylquinoline |
InChI |
InChI=1S/C13H14ClNO2/c1-7-8(2)13(14)15-12-10(17-4)6-5-9(16-3)11(7)12/h5-6H,1-4H3 |
InChI-Schlüssel |
LLZYHJQXJGNLEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC2=C(C=CC(=C12)OC)OC)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
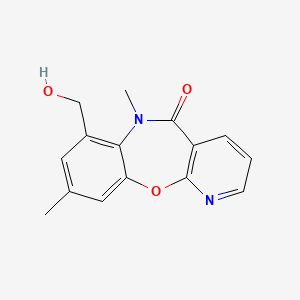
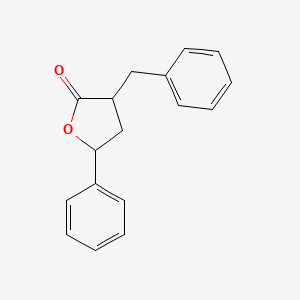
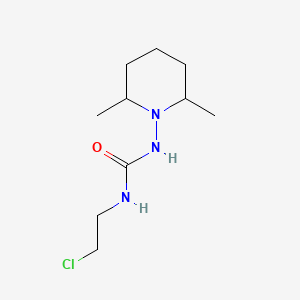
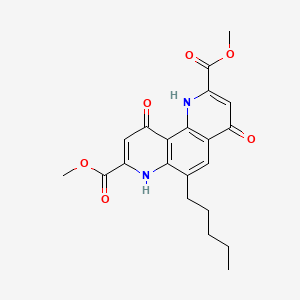
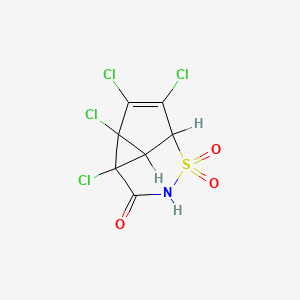
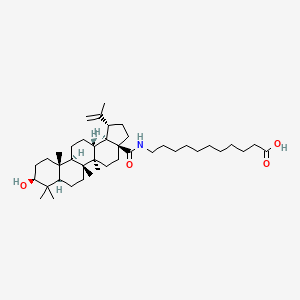
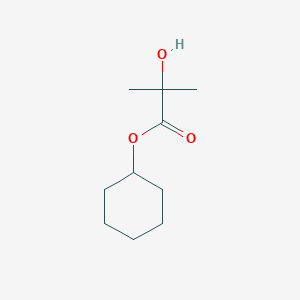

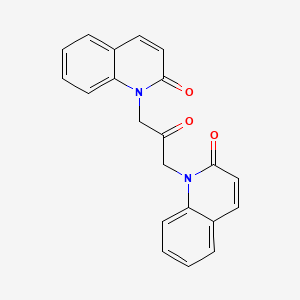
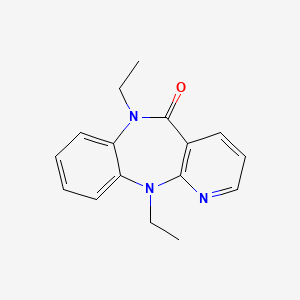
![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)
